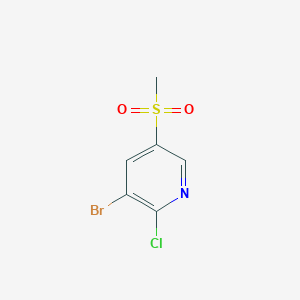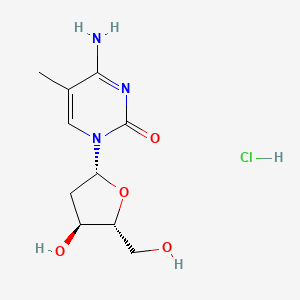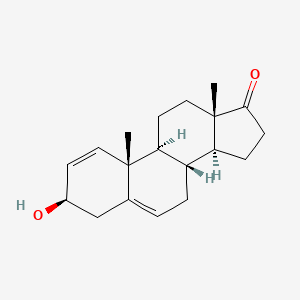
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the functionalization of 1,2,3,4-tetrahydroisoquinoline. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the core tetrahydroisoquinoline structure, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs). MCRs are powerful strategies in organic synthesis that improve atom economy, selectivity, and yield of the product . These methods are environmentally friendly and are widely used in the pharmaceutical industry for the large-scale production of complex molecules.
Análisis De Reacciones Químicas
Types of Reactions
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: Substitution reactions, particularly at the C(1) position, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxidized derivatives, while substitution reactions can produce a variety of C(1)-substituted isoquinoline derivatives .
Aplicaciones Científicas De Investigación
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to function as an antineuroinflammatory agent, potentially by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with various receptors and enzymes involved in inflammation and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride include other 1,2,3,4-tetrahydroisoquinoline derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific functionalization at the C(1) position, which imparts unique biological activities and potential therapeutic applications . The presence of the benzyl group and the carboxylate moiety further enhances its chemical reactivity and biological properties .
Propiedades
Fórmula molecular |
C17H18ClNO2 |
|---|---|
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H |
Clave InChI |
HYKDEPCVBMNYCM-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8761949.png)





![(4,6-Dihydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B8762008.png)


